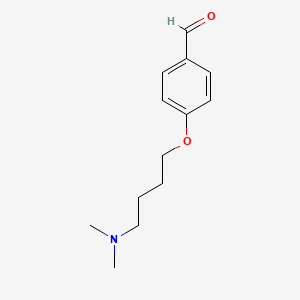

4-(4-(Dimethylamino)butoxy)benzaldehyde

Description

4-(4-(Dimethylamino)butoxy)benzaldehyde is a tertiary amine-substituted benzaldehyde derivative featuring a dimethylamino group and a butoxy chain at the para position of the benzaldehyde scaffold. For example, alkylation of 4-hydroxybenzaldehyde with brominated reagents in the presence of a base (e.g., K₂CO₃) under reflux conditions is a common strategy, as seen in the synthesis of 4-(4-bromobenzyloxy)-benzaldehyde .

Properties

IUPAC Name |

4-[4-(dimethylamino)butoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14(2)9-3-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBEHIQCILWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)butoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-dimethylaminobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)butoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 4-(4-(Dimethylamino)butoxy)benzoic acid.

Reduction: 4-(4-(Dimethylamino)butoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-(Dimethylamino)butoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme reactions and as a fluorescent probe.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)butoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various transformations, making the compound useful in synthetic chemistry. The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Key Insights :

- Electron-Donating Groups: The dimethylamino group (–N(CH₃)₂) is strongly electron-donating, similar to diphenylamino (–N(C₆H₅)₂), but with reduced steric hindrance, favoring reactions at the aldehyde group .

Reactivity and Functionalization

The aldehyde group in the compound enables condensation reactions, such as Schiff base formation, which is critical in medicinal chemistry. For example:

- DMABA readily forms Schiff bases with amines, exhibiting antibacterial activity against E. coli and S. aureus at 50–100 µg/mL .

In contrast, the butoxy chain in the target compound may sterically hinder nucleophilic attacks at the aldehyde, reducing reactivity compared to DMABA .

Biological Activity

4-(4-(Dimethylamino)butoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

- Structure : The compound features a dimethylamino group, a butoxy chain, and an aldehyde functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial cell membranes or inhibits essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings underscore its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in tests on prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

The compound's mechanism appears to involve the inhibition of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer cell survival and proliferation .

The biological activity of this compound may be attributed to its ability to:

- Inhibit ALDH isoforms, thereby disrupting the metabolic processes in cancer cells.

- Induce oxidative stress, leading to cellular damage and apoptosis.

- Interact with various signaling pathways involved in cell proliferation and survival.

Case Studies

-

Study on Prostate Cancer Cells :

A study evaluated the effects of this compound on prostate cancer cell lines. Results indicated that the compound not only reduced cell viability but also altered the expression of key apoptotic markers such as Bcl-2 and Bax . -

Antimicrobial Evaluation :

Another investigation focused on its antimicrobial properties against clinical isolates of bacteria. The compound demonstrated effectiveness comparable to standard antibiotics, suggesting its potential for therapeutic applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.